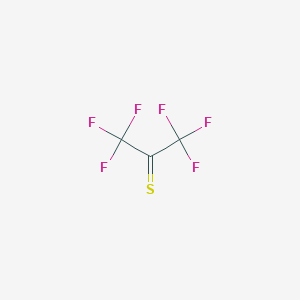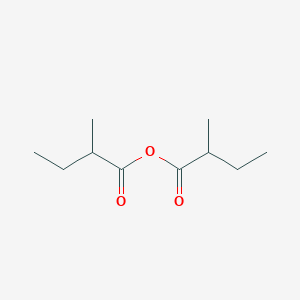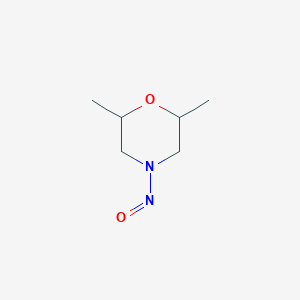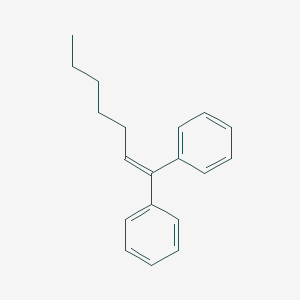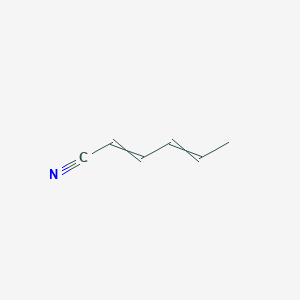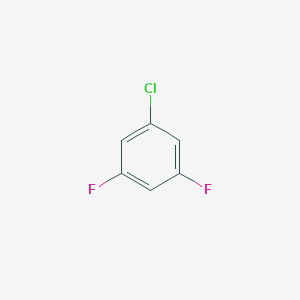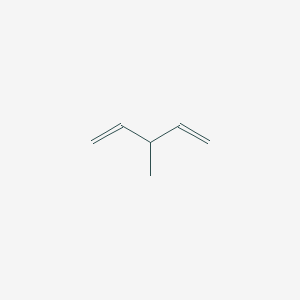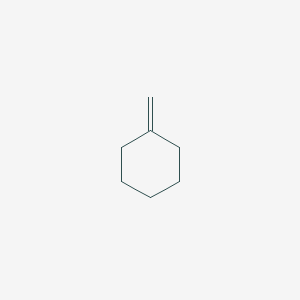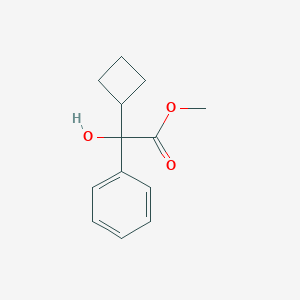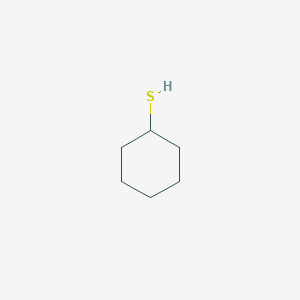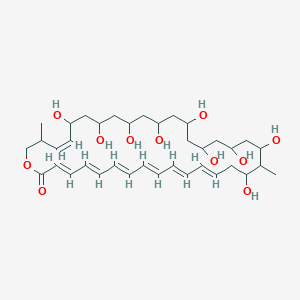
Viridofulvin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viridofulvin is a natural product that is derived from fungi. It is a polyketide compound that has been found to have various biological activities. Viridofulvin has been studied for its potential use in the treatment of cancer, as well as other diseases.
Mécanisme D'action
The mechanism of action of viridofulvin is not fully understood. However, it has been suggested that viridofulvin may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. Viridofulvin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Effets Biochimiques Et Physiologiques
Viridofulvin has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using viridofulvin in lab experiments is that it is a natural product that is derived from fungi. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using viridofulvin in lab experiments is that it is difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of viridofulvin. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its potential use as an antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of viridofulvin.
Méthodes De Synthèse
Viridofulvin can be synthesized through the fermentation of fungi. The most common method of synthesis involves the use of Aspergillus terreus. The fermentation process takes place in a liquid culture medium, and the viridofulvin is extracted from the culture broth.
Applications De Recherche Scientifique
Viridofulvin has been extensively studied for its potential use in the treatment of cancer. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
1405-00-1 |
|---|---|
Nom du produit |
Viridofulvin |
Formule moléculaire |
C37H58O11 |
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
(3E,5E,7E,9E,11E,13E,33Z)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,17-16- |
Clé InChI |
BWKABGFZYLDQRM-UHFFFAOYSA-N |
SMILES isomérique |
CC/1COC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C(CC(CC(CC(CC(CC(CC(CC(/C=C1)O)O)O)O)O)O)O)O)C)O |
SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
SMILES canonique |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



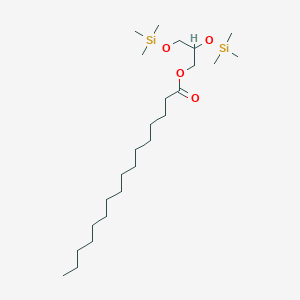
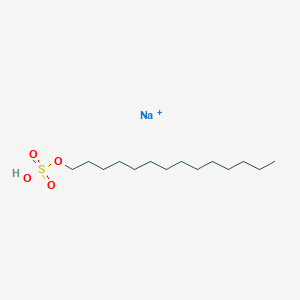
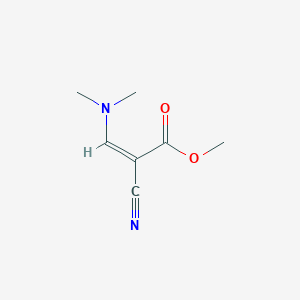
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
